Coixol

Description

Coixol has been reported in Zea mays, Hordeum vulgare, and other organisms with data available.

plant derivative which stimulates reproduction in Microtus montanus

Propriétés

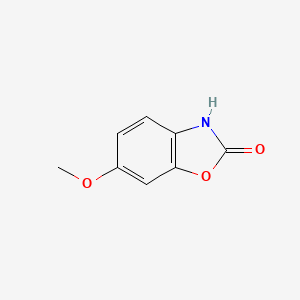

IUPAC Name |

6-methoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMCJLMBVKHUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201260 | |

| Record name | 6-Methoxybenzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Methoxy-2(3H)-benzoxazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

532-91-2 | |

| Record name | Coixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxybenzoxazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxybenzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2(3H)-benzoxazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 161 °C | |

| Record name | 6-Methoxy-2(3H)-benzoxazolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Coixol's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and disease progression. Coixol, a polyphenolic compound isolated from the seeds of Coix lacryma-jobi (adlay), has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in mitigating neuroinflammation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-neuroinflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and modulating the expression of inflammatory mediators. The core mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, suppression of the NLRP3 inflammasome activation, and bolstering the cellular antioxidant defense through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][4]

Inhibition of Pro-inflammatory Signaling Pathways

NF-κB Pathway:

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[5]

This compound has been demonstrated to effectively suppress the activation of the NF-κB pathway.[1][2] It inhibits the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and subsequent transcription of target genes.[1][3] This inhibitory effect has been observed in various experimental models, including LPS-stimulated BV-2 microglial cells and Aβ₂₅₋₃₅-treated PC12 neuronal cells.[1][3]

MAPK Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[2] this compound has been shown to down-regulate the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophages, indicating its ability to modulate these critical inflammatory pathways.[2] In the context of neuroinflammation, this compound pretreatment significantly decreases the phosphorylation of p38 MAPK in Aβ₂₅₋₃₅-induced PC12 cells.[1]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6] Its dysregulation is implicated in numerous neurodegenerative diseases.[7] this compound has been found to inhibit the activation of the NLRP3 inflammasome.[2][3] This is achieved, in part, by mitigating mitochondrial damage induced by reactive oxygen species (ROS), which is a key upstream event for NLRP3 activation.[3] In MPTP-induced Parkinson's disease mouse models, this compound treatment suppressed the expression of NLRP3, Caspase-1, IL-1β, and ASC in the substantia nigra.[3][8]

Enhancement of Antioxidant Defense: The Nrf2 Pathway

Oxidative stress is intimately linked with neuroinflammation. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by antioxidants or cellular stress, Nrf2 translocates to the nucleus and induces the expression of various antioxidant and cytoprotective genes.[4] this compound treatment has been shown to increase the protein production of Nrf2 in Aβ₂₅₋₃₅-treated PC12 cells.[1][4] This upregulation of Nrf2 contributes to the antioxidant effects of this compound, including the increased activity of glutathione peroxidase (GSH-Px), glutathione reductase, and catalase (CAT).[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent effects of this compound on various markers of neuroinflammation and oxidative stress.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line/Model | Treatment | This compound Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |

| RAW 264.7 cells | LPS (1 µg/mL) | 100 µM | Significant reduction | Significant reduction | Significant reduction | [2] |

| RAW 264.7 cells | LPS (1 µg/mL) | 300 µM | Significant reduction | Significant reduction | Significant reduction | [2] |

| NGF-differentiated PC12 cells | Aβ₂₅₋₃₅ (20 µM) | 0.125 - 2 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1] |

Table 2: Effect of this compound on NF-κB and MAPK Pathway Proteins

| Cell Line/Model | Treatment | This compound Concentration | Effect on p-p65 | Effect on p-p38 | Reference |

| NGF-differentiated PC12 cells | Aβ₂₅₋₃₅ (20 µM) | 0.125 - 2 µM | Dose-dependent suppression | - | [1] |

| NGF-differentiated PC12 cells | Aβ₂₅₋₃₅ (20 µM) | 0.25 - 2 µM | - | Dose-dependent decrease | [1] |

| RAW 264.7 cells | LPS (1 µg/mL) | 100, 300, 900 µM | Inhibition of phosphorylation | Inhibition of phosphorylation | [2] |

Table 3: Effect of this compound on NLRP3 Inflammasome Components

| Model | Treatment | This compound Dose | Effect on NLRP3 | Effect on Caspase-1 | Effect on IL-1β | Reference |

| MPTP-induced PD mice | MPTP | High dose | Weakened fluorescence intensity | Decreased protein expression | Decreased protein expression | [3][8] |

Table 4: Effect of this compound on Nrf2 and Antioxidant Enzymes

| Cell Line | Treatment | This compound Concentration | Effect on Nrf2 Protein | Effect on Antioxidant Enzymes (GPX, GR, CAT) | Reference |

| NGF-differentiated PC12 cells | Aβ₂₅₋₃₅ (20 µM) | 0.5 - 2 µM | Increased formation | Increased activity | [1][4] |

Table 5: IC₅₀ Values of this compound

| Target | IC₅₀ Value | Reference |

| Acetylcholinesterase (AChE) | 3.63 ± 1.2 µM | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.

In Vitro Models

1. Cell Culture and Treatment:

-

BV-2 Microglial Cells: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. For inflammatory stimulation, cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with LPS (e.g., 500 ng/mL) for a further period (e.g., 6 hours).[10]

-

NGF-differentiated PC12 Cells: PC12 cells are cultured in DMEM with horse and fetal bovine serum. Differentiation into a neuronal phenotype is induced by treatment with Nerve Growth Factor (NGF) (e.g., 50 ng/mL) for several days. For neurotoxicity studies, differentiated cells are pre-treated with this compound (e.g., 0.125–2 µM) for 48 hours, followed by exposure to Aβ₂₅₋₃₅ (e.g., 20 µM) for 24 hours.[4][11]

-

RAW 264.7 Macrophages: These cells are maintained in DMEM with fetal bovine serum. To induce an inflammatory response, cells are pre-treated with this compound for 4 hours and then stimulated with LPS (1 µg/mL) for another 4 hours.[2]

2. Western Blot Analysis:

-

Purpose: To quantify the protein levels of key signaling molecules (e.g., p-p65, p-p38, NLRP3, Nrf2).

-

General Protocol:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13]

-

3. Immunofluorescence:

-

Purpose: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.

-

General Protocol:

-

Cells are grown on coverslips and subjected to the desired treatments.

-

Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

After blocking, cells are incubated with a primary antibody against the protein of interest (e.g., p65).

-

Cells are then incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence or confocal microscope.[14][15][16]

-

4. Cytokine Measurement (ELISA):

-

Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

General Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions.

In Vivo Model

1. MPTP-Induced Parkinson's Disease Mouse Model:

-

Purpose: To evaluate the neuroprotective effects of this compound in a model of neurodegeneration.

-

General Protocol:

-

Mice (e.g., C57BL/6) are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce dopaminergic neuron loss. A common regimen is multiple injections over a short period (e.g., four injections of 18 mg/kg every 2 hours).[7][17]

-

This compound is administered to the treatment group, typically before or concurrently with the MPTP injections.

-

Behavioral tests (e.g., rotarod, pole test) are performed to assess motor function.

-

At the end of the experiment, brain tissue (specifically the substantia nigra and striatum) is collected for histological and biochemical analysis (e.g., immunohistochemistry for tyrosine hydroxylase, Western blotting for inflammatory markers).[18][19]

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex interactions involved in this compound's mechanism of action, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preventive effects of this compound, an active compound of adlay seed, in NGF-differentiated PC12 cells against beta-amyloid25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. modelorg.com [modelorg.com]

- 18. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Biological Activities of 6-Methoxy-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-benzoxazolinone (6-MBOA) is a naturally occurring benzoxazolinone found in various plants, particularly in gramineous species like maize, wheat, and rye. It is formed from the degradation of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). Historically recognized for its role in plant defense against herbivores and pathogens, recent research has unveiled a broad spectrum of biological activities in animals, making it a molecule of significant interest for pharmaceutical and agricultural applications. This technical guide provides an in-depth overview of the multifaceted biological activities of 6-MBOA, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available on the various biological activities of 6-MBOA.

| Biological Activity | Test Organism/System | Concentration/Dose | Observed Effect | Citation |

| Antifungal Activity | Pythium spp. | 0.25 mg/mL | Slower mycelial growth compared to lower concentrations.[1][2][3] | [1][2][3] |

| 0.0625 and 0.125 mg/mL | No significant effect on mycelial growth.[1][2] | [1][2] | ||

| Insecticidal Activity | European corn borer (Ostrinia nubilalis) | 1.5 mg/g diet and above | Increased mortality; significantly lengthened time to pupation and adult emergence.[4][5][6] | [4][5][6] |

| 0.5 mg/g diet and above | Decrease in sex ratio (female/total) and fecundity.[4] | [4] | ||

| Allelopathic Activity | Weeds (Echinochloa crus-galli, Lolium rigidum) | 1 mM | ~30% inhibition of root and shoot growth in E. crus-galli.[7] | [7] |

| 1 mM | 70% and 60% inhibition of shoot and root growth, respectively, in L. rigidum.[7] | [7] | ||

| 3 mM | Investigated for absorption and translocation studies.[7] | [7] | ||

| Hormonal Activity | Prepubertal female rats | 0.03 µ g/rat (single injection) | Significant increase in uterine weight.[8] | [8] |

| Prepubertal female rats | 2, 20, 200 µg (s.c. injection) | Dose-related rise in plasma prolactin. Reduction in uterine weight at lower doses, reversed at the highest dose.[9] | [9] | |

| Prepubertal male and female rats | 100 µg or 1 mg (implant) | No change in pituitary and plasma LH and FSH in males.[9] | [9] | |

| Prepubertal rats | 0.5-3.0 cm exposed surface area of 6-MBOA in Silastic capsules | Increased ovarian size.[10] | [10] | |

| Melatonin-related Activity | Rat pineal glands in organ culture | > 20 µM | Stimulation of serotonin N-acetyltransferase (NAT) activity.[11] | [11] |

| 10⁻³ M | Stimulation of NAT activity and melatonin production.[12] | [12] | ||

| Adrenergic Activity | Rat brain adrenoceptors | > 10⁻⁴ M | Displacement of ligands from alpha- and beta-adrenoceptors.[12] | [12] |

Key Biological Activities and Mechanisms of Action

Antimicrobial and Antifungal Activity

6-MBOA has demonstrated notable activity against various pathogens. It inhibits the growth of several species of the oomycete Pythium, a common plant pathogen.[1][2][3] Studies have also reported its inhibitory effects against the bacteria Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans.

Insecticidal Properties

The compound exhibits significant insecticidal effects, particularly against the European corn borer (Ostrinia nubilalis).[4][5][6] At concentrations of 1.5 mg/g in the diet, 6-MBOA increases mortality and delays development.[4][5][6] Even at lower concentrations (0.5 mg/g), it negatively impacts the reproductive success of this pest by reducing fecundity and altering the sex ratio.[4]

Allelopathic Effects

As an allelochemical, 6-MBOA can influence the growth of neighboring plants. It has been shown to inhibit the root and shoot growth of common weeds like Echinochloa crus-galli and Lolium rigidum.[7] This activity is a key component of the natural defense mechanism of the plants that produce it.

Hormonal and Reproductive Effects

One of the most well-documented activities of 6-MBOA is its influence on the reproductive system of mammals. It has been shown to have a uterotropic effect in prepubertal female rats, increasing uterine weight at very low doses.[8] This effect is linked to its interaction with the endocrine system.

Interaction with Follicle-Stimulating Hormone (FSH): Research indicates that 6-MBOA can enhance ovarian growth by interacting with follicle-stimulating hormone (FSH).[10] In prepubertal rats, 6-MBOA administered in combination with FSH resulted in larger ovaries and an increased number of ova released.[10] This suggests a synergistic or permissive role of 6-MBOA in FSH-mediated follicular development.

Melatonin-like and Adrenergic Activity: 6-MBOA shares structural similarities with melatonin, a key hormone regulating circadian rhythms and reproduction. It has been shown to act as a weak beta-adrenergic agonist and can displace melatonin from its binding sites.[13] At higher concentrations, it can also displace ligands from both alpha- and beta-adrenoceptors.[12] This dual activity as a melatonin analog and an adrenergic agonist may account for its complex, sometimes contradictory, effects on sexual development.[13] For instance, it stimulates the activity of serotonin N-acetyltransferase (NAT), a key enzyme in melatonin synthesis, in rat pineal glands.[11]

Signaling Pathways

The biological effects of 6-MBOA are mediated through its interaction with several key signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the biological activities of 6-MBOA.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of 6-MBOA against bacteria and fungi.

-

Preparation of 6-MBOA Stock Solution: Dissolve a known weight of 6-MBOA in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the 6-MBOA stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it further in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in medium without 6-MBOA) and a negative control (medium only). Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of 6-MBOA that completely inhibits the visible growth of the microorganism.

Insecticidal Activity Assessment (Diet Incorporation Bioassay)

This bioassay is used to evaluate the toxicity and developmental effects of 6-MBOA on insects like the European corn borer.

-

Diet Preparation: Prepare an artificial meridic diet for the test insect. Incorporate 6-MBOA into the diet at various concentrations (e.g., 0.5, 1.5, 2.5, and 4.0 mg/g of diet). A control diet without 6-MBOA should also be prepared.

-

Insect Rearing: Place newly hatched larvae individually into vials or wells of a multi-well plate containing the prepared diet.

-

Data Collection: Monitor the insects daily and record the following parameters:

-

Mortality: Number of dead larvae at each concentration.

-

Development Time: Time to pupation and adult emergence.

-

Reproductive Effects: Fecundity (number of eggs laid by emerged females) and sex ratio of the emerged adults.

-

-

Data Analysis: Analyze the data to determine the lethal concentration (e.g., LC50) and the effects on developmental and reproductive parameters.

In Vivo Assessment of Hormonal Effects in Rodents

This protocol outlines a general procedure to study the effects of 6-MBOA on the reproductive system of female rats.

-

Animal Model: Use prepubertal female rats of a specific age and weight. House the animals under controlled environmental conditions (e.g., 14L:10D light cycle).

-

Dosage and Administration: Prepare solutions of 6-MBOA in a suitable vehicle (e.g., saline). Administer 6-MBOA via subcutaneous injection at various doses (e.g., 2, 20, and 200 µg per rat). A control group should receive the vehicle only. Alternatively, Silastic capsules containing 6-MBOA can be implanted for sustained release.

-

Sample Collection: After a specified treatment period (e.g., 24-72 hours), euthanize the animals and collect blood samples for hormone analysis. Dissect and weigh the uterus and ovaries.

-

Hormone Analysis: Use appropriate immunoassays (e.g., ELISA or RIA) to measure the serum concentrations of hormones such as FSH, Luteinizing Hormone (LH), and prolactin.

-

Data Analysis: Compare the organ weights and hormone levels between the control and treated groups to determine the dose-dependent effects of 6-MBOA.

Conclusion

6-Methoxy-2-benzoxazolinone is a versatile natural compound with a wide array of biological activities. Its antimicrobial, insecticidal, and allelopathic properties highlight its potential in agriculture for pest and weed management. Furthermore, its complex interactions with the endocrine system, particularly its influence on reproductive hormones like FSH and its dual role as a melatonin analog and adrenergic agonist, open avenues for its investigation in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists seeking to explore the full potential of this intriguing molecule. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic and practical applications of 6-MBOA.

References

- 1. Effect of 6-Methoxy-2-Benzoxazolinone (MBOA) on Pythium Species and Corn Seedling Growth and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity and toxicokinetics of 6-methoxybenzoxazolinone (MBOA) in the european corn borer,Ostrinia nubilalis (Hübner) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effects of 6-MBOA on reproductive function in ponies, mice, rats and mink - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormonal consequences of subcutaneous 6-methoxy-2-benzoxazolinone pellets or injections in prepubertal male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The plant metabolite 6-methoxybenzoxazolinone interacts with follicle-stimulating hormone to enhance ovarian growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uterotropic 6-methoxybenzoxazolinone is an adrenergic agonist and a melatonin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Extraction and Analysis of Coixol from Coix lacryma-jobi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coixol, a benzoxazolinone derivative isolated from the medicinal and edible plant Coix lacryma-jobi L. (Job's tears), has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1] These include anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[2][3][4] As a promising natural compound for drug development, efficient extraction, purification, and analytical validation are critical. This technical guide provides a comprehensive overview of the methodologies for isolating and quantifying this compound, summarizes key quantitative data from various studies, and illustrates its primary mechanism of action on inflammatory signaling pathways.

Extraction Protocols

The isolation of this compound from Coix lacryma-jobi can be achieved through several methods, primarily solvent-based extraction. The choice of solvent and technique significantly impacts the yield and purity of the final product. Methanolic extraction has been shown to yield the highest content of this compound from coix seeds.[5][6]

Protocol: Acid-Percolation and Membrane Filtration

This method is suitable for larger-scale extraction, particularly from the roots of Coix lacryma-jobi, and incorporates membrane filtration for purification.[7]

Methodology:

-

Preparation: Crush the dried roots of Coix lacryma-jobi into a coarse powder.

-

Percolation: Extract the powder via percolation using a 1-3% sulfuric acid or hydrochloric acid solution.[7]

-

Initial Filtration: Filter the resulting extract to remove solid plant material.

-

Nanofiltration: Subject the filtrate to molecular interception using a nanofiltration membrane with a molecular weight cut-off of 200-1000 Da.[7] Collect the permeate.

-

Reverse Osmosis: Condense the permeate using a reverse osmosis membrane to concentrate the this compound.

-

pH Adjustment & Liquid-Liquid Extraction: Adjust the pH of the concentrate to 8-10 with ammonia water. Perform liquid-liquid extraction 2-3 times with chloroform.[7]

-

Crystallization: Collect the chloroform phase and recover the solvent under reduced pressure until a small volume remains, then allow it to crystallize.

-

Recrystallization: Purify the crude crystals by recrystallization with a 75% ethanol solution to obtain high-purity this compound.[7]

Protocol: Solvent Extraction from Seeds

This protocol details a common laboratory-scale solvent extraction method for isolating this compound from coix seeds.

Methodology:

-

Preparation: Pulverize desiccated coix seeds and sieve them through an #80 mesh.[5]

-

Solvent Maceration: Soak the powdered seeds in a suitable solvent (e.g., methanol, 70% ethanol) for an extended period (e.g., three days).[5][8]

-

Filtration and Concentration: Filter the extract to remove the plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

-

Purification (Optional): The crude extract can be further purified using chromatographic techniques or recrystallization as described in Protocol 1.1.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate determination and quantification of this compound in various extracts.

Protocol: HPLC-DAD Analysis

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the dried plant extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

System: HPLC with a Diode Array Detector (DAD) or UV detector.[9][10]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid or trifluoroacetic acid in water.[9][10] For example, an isocratic mobile phase of acetonitrile:0.1% phosphoric acid (25:75, v/v) has been reported.[10]

-

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Data Presentation

Table 1: Comparison of this compound Content by Extraction Solvent

| Solvent | This compound Content in Extract (µg/mL) | Reference |

| Methanol | 11.43 ± 0.13 to 12.83 ± 0.14 | [5] |

| Water | 9.28 ± 0.20 to 10.50 ± 0.12 | [11] |

| Ethanol | Relatively low content reported | [11] |

| Ethyl Acetate | Lowest content reported | [5][11] |

Data represents the range observed across different coix seed cultivars.

Table 2: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

| Linearity (R²) | > 0.9995 | [9] |

| Limit of Detection (LOD) | 0.07 mg/mL | [9] |

| Limit of Quantitation (LOQ) | 0.25 mg/mL | [9] |

| Recovery | 98.36% to 100.30% | [9] |

| Precision (RSD) | < 0.29% | [9] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of this compound.

Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the inflammatory response triggered by stimuli like lipopolysaccharides (LPS).[12][13][14]

Conclusion

This guide outlines robust and validated methods for the extraction, purification, and quantification of this compound from Coix lacryma-jobi. The provided protocols and data serve as a foundational resource for researchers aiming to isolate this pharmacologically significant compound for further study. The elucidation of its inhibitory action on key inflammatory pathways like NF-κB and MAPK underscores its potential as a therapeutic agent.[4][12] Further research and development, leveraging these techniques, can facilitate the transition of this compound from a promising natural product to a clinically relevant therapeutic.

References

- 1. rjpponline.org [rjpponline.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, characterization, and anticancer effects of an inclusion complex of this compound with β-cyclodextrin polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preventive effects of this compound, an active compound of adlay seed, in NGF-differentiated PC12 cells against beta-amyloid25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Action Mechanism of this compound from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102516193A - Method for extracting this compound from root of Coix lacryma-jobi - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of this compound in Root,Testa and Stem of Coix lacryma-jobi L.var.ma-yuen(Roman.)Stapf by HPLC | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (Open Access) this compound Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells. (2020) | Yusheng Hu | 43 Citations [scispace.com]

Pharmacokinetics and Bioavailability of Coixol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coixol, a benzoxazolinone found in Coix lacryma-jobi (Job's tears), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Despite its therapeutic potential, the clinical development of this compound is hampered by a notable lack of comprehensive pharmacokinetic and bioavailability data. This technical guide synthesizes the currently available information on the pharmacokinetics of this compound, outlines relevant experimental methodologies derived from existing in vivo studies, and explores key signaling pathways modulated by this compound. A significant challenge in understanding this compound's in vivo behavior is its limited water solubility, which likely impacts its absorption and overall bioavailability. This document aims to provide a foundational resource for researchers and professionals in drug development by consolidating existing knowledge and identifying critical gaps for future investigation.

Physicochemical Properties Influencing Pharmacokinetics

The pharmacokinetic profile of a compound is intrinsically linked to its physicochemical properties. For this compound, the most critical factor is its low aqueous solubility. This characteristic presents a significant hurdle for its oral absorption, as dissolution is often the rate-limiting step for bioavailability. Efforts to enhance the solubility and dissolution rate of this compound have been a focus of formulation studies.

One such approach involves the creation of inclusion complexes. For instance, forming an inclusion complex of this compound with β-cyclodextrin polymers has been shown to improve its water solubility, which is a crucial first step to enhancing its oral bioavailability.

Pharmacokinetic Parameters: A Knowledge Gap

A thorough review of published literature reveals a significant scarcity of quantitative pharmacokinetic data for this compound. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) have not been extensively reported for oral or intravenous administration of isolated this compound in preclinical animal models.

Consequently, the absolute bioavailability of this compound remains undetermined. This lack of fundamental data poses a major challenge for establishing effective and safe dosing regimens in future clinical trials.

Table 1: Quantitative Pharmacokinetic Data for this compound

| Parameter | Value | Animal Model | Dosing Route | Reference |

| Cmax | Not Reported | - | - | - |

| Tmax | Not Reported | - | - | - |

| AUC | Not Reported | - | - | - |

| t1/2 | Not Reported | - | - | - |

| Bioavailability | Not Reported | - | - | - |

As of late 2025, comprehensive in vivo pharmacokinetic data for this compound is not available in the public domain.

Experimental Protocols for In Vivo Assessment

While direct pharmacokinetic studies on this compound are limited, methodologies from in vivo studies investigating its pharmacological effects can be adapted to generate pharmacokinetic data. Below are detailed protocols derived from such studies.

Animal Models

The selection of an appropriate animal model is crucial for pharmacokinetic studies. Based on existing research on this compound and its derivatives, rodents are commonly used.

-

Mice: Models such as Kunming mice are utilized for evaluating the anti-inflammatory effects of this compound derivatives.

-

Rats: Sprague-Dawley or Wistar rats are standard models for a wide range of pharmacological and toxicological studies and would be suitable for pharmacokinetic profiling of this compound. Diabetic rat models have been used to assess the effect of this compound on glucose tolerance.

Administration of this compound

The route of administration is a key determinant of a drug's pharmacokinetic profile.

-

Oral Administration (PO): For bioavailability studies, this compound can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na). The compound would be administered via oral gavage.

-

Intravenous Administration (IV): To determine absolute bioavailability, an intravenous dose is required. Due to this compound's poor water solubility, a formulation with solubilizing agents such as DMSO, PEG400, and saline would be necessary. Administration would typically be via the tail vein.

Sample Collection and Analysis

-

Blood Sampling: Following administration, blood samples would be collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein into heparinized tubes. Plasma would be separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound in plasma samples. This would involve protein precipitation followed by analysis of the supernatant. The method should be validated for linearity, precision, accuracy, and stability.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent. Research has identified several key signaling pathways that are modulated by this compound.

Inhibition of the NF-κB Signaling Pathway

This compound and its derivatives have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Amplification of cAMP-Mediated Signaling Pathway

This compound has been shown to amplify glucose-stimulated insulin secretion through a cyclic adenosine monophosphate (cAMP)-mediated signaling pathway. This suggests its potential as a therapeutic agent for diabetes.

Caption: this compound enhances insulin secretion through the cAMP signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a range of beneficial pharmacological effects. However, its progression from a preclinical candidate to a clinical therapeutic is significantly hindered by the lack of fundamental pharmacokinetic and bioavailability data. The poor water solubility of this compound is a key challenge that needs to be addressed through formulation strategies.

Future research should prioritize conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic studies in relevant animal models. This will involve:

-

Developing and validating robust analytical methods for this compound quantification in biological matrices.

-

Performing single-dose pharmacokinetic studies via both oral and intravenous routes to determine key parameters and absolute bioavailability.

-

Investigating the metabolic fate of this compound to identify major metabolites.

-

Evaluating the potential for drug-drug interactions.

Generating this critical data will be instrumental in enabling the rational design of future clinical trials and unlocking the full therapeutic potential of this compound.

References

In Vitro Antioxidant Capacity of Coixol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coixol, a benzoxazolone compound isolated from the seeds of Coix lacryma-jobi L., has garnered significant interest for its diverse pharmacological activities. Emerging research has highlighted its potential as a potent antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing the experimental methodologies used for its evaluation and summarizing the available quantitative data. Furthermore, it elucidates the key signaling pathways through which this compound is believed to exert its antioxidant and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

Quantitative Antioxidant Capacity of this compound

The antioxidant activity of this compound has been primarily evaluated through its ability to scavenge free radicals and reduce oxidizing agents. While much of the research has focused on extracts of Coix lacryma-jobi, which contain this compound, specific quantitative data for the isolated compound is still emerging. The following table summarizes the available data on the antioxidant capacity of extracts containing this compound. It is important to note that these values reflect the combined activity of all components in the extract and not solely that of this compound.

| Assay | Sample | Solvent | Measured Parameter | Result | Reference |

| DPPH Radical Scavenging | Adlay Sprout Extract | 70% Ethanol | IC50 | 370.40 µg/mL | [1] |

| ABTS Radical Scavenging | Adlay Sprout Extract | 70% Ethanol | IC50 | 594.85 µg/mL | [1] |

Note: IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays used to evaluate natural compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test sample (this compound) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer capable of measuring absorbance at 517 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. The concentration is typically around 0.1 mM. This solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Prepare a series of dilutions of the this compound sample in the same solvent used for the DPPH solution. A positive control, such as ascorbic acid, should also be prepared in a similar concentration range.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution). A blank containing only the solvent and the DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Absorbance Measurement: After incubation, the absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.[2][3][4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the pre-formed blue-green ABTS•+ solution in the presence of an antioxidant is proportional to the antioxidant's concentration.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or Methanol

-

Phosphate Buffered Saline (PBS)

-

Test sample (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer capable of measuring absorbance at 734 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of dilutions of the this compound sample and a positive control in a suitable solvent.

-

Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time, typically 6 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

-

-

IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the sample concentration.[1][5][6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

-

Test sample (this compound)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

Spectrophotometer capable of measuring absorbance at 593 nm

-

Water bath

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). The reagent should be warmed to 37°C before use.

-

Preparation of Test Samples and Standard: Prepare various dilutions of the this compound sample and a ferrous sulfate standard.

-

Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent. A reagent blank is also prepared.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time, typically 4 to 30 minutes.

-

Absorbance Measurement: The absorbance of the colored solution is measured at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve. The results are typically expressed as mmol Fe²⁺ equivalents per gram or milliliter of the sample.[7][8][9]

Signaling Pathways Modulated by this compound

The antioxidant and anti-inflammatory effects of this compound are closely linked to its ability to modulate key cellular signaling pathways. The primary pathways identified in the literature are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][11]

This compound has been shown to inhibit the activation of the NF-κB pathway.[10][12] This inhibition is thought to occur through the suppression of IκB phosphorylation, thereby preventing its degradation and keeping NF-κB in its inactive state in the cytoplasm.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases through a cascade of phosphorylation events leads to the activation of transcription factors that regulate the expression of inflammatory mediators.[10][12]

This compound has been demonstrated to suppress the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38.[10] By inhibiting the activation of these kinases, this compound can downregulate the production of pro-inflammatory cytokines and other inflammatory mediators.

Caption: this compound inhibits the MAPK signaling pathway.

Conclusion

This compound demonstrates significant potential as a natural antioxidant and anti-inflammatory agent. While quantitative data on the in vitro antioxidant capacity of pure this compound is still limited, studies on this compound-containing extracts provide strong evidence of its free radical scavenging abilities. The detailed experimental protocols provided in this guide offer a standardized framework for future research to quantify the antioxidant activity of isolated this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a mechanistic basis for its observed pharmacological activities. Continued research is warranted to fully characterize the antioxidant profile of pure this compound and to explore its therapeutic applications in oxidative stress-related diseases.

References

- 1. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. jmp.ir [jmp.ir]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preventive effects of this compound, an active compound of adlay seed, in NGF-differentiated PC12 cells against beta-amyloid25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Proliferative Effects of Coixol on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coixol, a primary bioactive compound derived from Coix lacryma-jobi L. (commonly known as Adlay or Job's tears), has garnered significant attention for its potential anticancer properties.[1][2] This document provides a comprehensive technical overview of the effects of this compound and its related extracts, such as Coix Seed Oil (CSO), on the proliferation of various cancer cell lines. It details the quantitative anti-proliferative data, elucidates the experimental protocols employed in key studies, and visualizes the underlying molecular mechanisms and signaling pathways. The primary mechanisms of action identified include the induction of apoptosis and cell cycle arrest, often mediated through the modulation of critical signaling cascades like the PI3K/AKT pathway. While promising, the therapeutic application of this compound has been challenged by its limited water solubility, a hurdle that recent research has sought to overcome through novel formulations like cyclodextrin inclusion complexes.[1][3]

Quantitative Anti-Proliferative Data

The cytotoxic and anti-proliferative effects of this compound and Coix Seed Oil (CSO) have been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The data below summarizes these findings across different cancer cell lines and treatment durations.

| Cell Line | Compound | Treatment Duration | IC50 Value | Source |

| A549 (Non-Small Cell Lung Cancer) | This compound-β-cyclodextrin polymer (this compound-CDP) | 24 hours | 33.93 ± 2.28 mg/L | [1] |

| 48 hours | 16.80 ± 1.46 mg/L | [1] | ||

| 72 hours | 6.93 ± 0.83 mg/L | [1] | ||

| HT-29 (Colon Cancer) | Coix Seed Oil (CSO) | 24 hours | 5.30 mg/mL | [4][5] |

Note: The use of a β-cyclodextrin polymer with this compound in the A549 cell line study was to enhance its water solubility and bioavailability.[1]

Key Experimental Protocols

The investigation of this compound's anticancer effects relies on a suite of standard cell and molecular biology techniques. The following sections detail the methodologies cited in the referenced studies.

Cell Culture and Proliferation Assays

-

Cell Lines and Culture: Human cancer cell lines, such as A549 (non-small cell lung cancer) and HT-29 (colon cancer), are cultured in appropriate media under standard conditions (e.g., 37°C, 5% CO2).[1][4] Cells are typically seeded in multi-well plates and allowed to adhere overnight before treatment.[1]

-

MTT Assay (for A549 cells): This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound-CDP) for specified durations (24, 48, 72 hours).[1]

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

The formazan is dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured with a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control.

-

-

CCK-8 Assay (for HT-29 cells): The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to determine cell viability and proliferation.[4]

-

Similar to the MTT assay, cells are treated with the compound (e.g., CSO) in 96-well plates.[4]

-

CCK-8 solution, containing WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], is added to the wells.

-

WST-8 is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.

-

The absorbance is measured to quantify the number of viable cells.[4]

-

Apoptosis and Cell Morphology Analysis

-

Hoechst Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.

-

Cells are treated with the compound of interest.

-

They are then stained with Hoechst 33258, a fluorescent dye that binds to DNA in the cell nucleus.[4]

-

Under a fluorescence microscope, healthy cells exhibit uniform, round nuclei, whereas apoptotic cells show condensed or fragmented chromatin, resulting in smaller, brighter, and irregularly shaped nuclei.[4]

-

Cell Cycle Analysis

-

Flow Cytometry: This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cells are harvested after treatment with this compound or CSO.

-

They are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).

-

The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.

-

This allows for the quantification of cell populations in the G0/G1 (2n DNA content), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Studies show that CSO can induce cell cycle arrest at the G2 phase in HT-29 cells.[4][5]

-

Western Blot Analysis

-

Protein Expression Profiling: Western blotting is used to detect and quantify specific proteins involved in signaling pathways and apoptosis.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, Bcl-2, Bax, Caspase-3).[4][5]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.

-

A chemiluminescent substrate is applied, and the resulting signal is captured to visualize and quantify the protein bands.

-

Mechanisms of Action & Signaling Pathways

This compound and its derivatives exert their anti-proliferative effects by modulating key cellular processes, primarily through the induction of apoptosis and cell cycle arrest. These effects are orchestrated by the compound's influence on specific signaling pathways.

Induction of Apoptosis

This compound and CSO have been shown to be potent inducers of apoptosis, or programmed cell death.[4] This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins.

-

Bax/Bcl-2 Regulation: CSO treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, a key step in initiating the intrinsic apoptotic cascade.

-

Caspase-3 Activation: The altered mitochondrial state leads to the activation of executioner caspases, such as Caspase-3.[4][5] Active Caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, CSO can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

G2/M Phase Arrest: In HT-29 colon cancer cells, CSO was found to cause cell cycle arrest in the G2 phase.[4][5] This prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. This effect is often associated with an increase in the expression of proteins like Cyclin B1.[4]

Downregulation of the PI3K/AKT Signaling Pathway

A central mechanism underlying the anticancer effects of CSO is the downregulation of the PI3K/AKT signaling pathway.[4][5] This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivity is a common feature in many types of cancer.[4][5][6]

-

Inhibition of PI3K and AKT: Treatment with CSO reduces the expression and phosphorylation (activation) of both PI3K and its downstream target, AKT.[5]

-

Downstream Effects: Since the anti-apoptotic protein Bcl-2 is a downstream target of AKT, the inhibition of this pathway leads to decreased Bcl-2 expression.[5] This directly links the PI3K/AKT pathway to the induction of apoptosis observed with CSO treatment, ultimately promoting cancer cell death.[4][5]

References

- 1. Preparation, characterization, and anticancer effects of an inclusion complex of this compound with β-cyclodextrin polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway [mdpi.com]

- 6. Cancer signaling pathway could illuminate new avenue to therapy - ecancer [ecancer.org]

Coixol: A Neuroprotective Agent Against Beta-Amyloid-Induced Neurotoxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Coixol, a polyphenolic compound found in the seeds of adlay (Coix lachryma-jobi L.), against beta-amyloid (Aβ)-induced neurotoxicity. The accumulation of Aβ peptides is a hallmark of Alzheimer's disease (AD), leading to oxidative stress, inflammation, and ultimately neuronal cell death.[1] Research has highlighted this compound as a promising agent in mitigating these neurotoxic effects. This document details the quantitative data from key studies, outlines the experimental protocols used, and visualizes the underlying signaling pathways involved in this compound's mechanism of action.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in studies using nerve growth factor (NGF)-differentiated PC12 cells, a common model for neuronal studies.[1][2] The following tables summarize the key findings, demonstrating this compound's ability to counteract Aβ₂₅₋₃₅-induced cellular damage.

Table 1: Effect of this compound on Mitochondrial Function and Apoptosis [1]

| Parameter | Aβ₂₅₋₃₅ Treatment | This compound (0.25–2 μM) + Aβ₂₅₋₃₅ |

| Cell Viability | Decreased | Increased |

| Bcl-2 mRNA Expression | Decreased | Increased (at 0.5–2 μM) |

| Bax mRNA Expression | Increased | Decreased |

| Mitochondrial Membrane Potential (MMP) | Reduced | Increased |

| Na⁺-K⁺ ATPase Activity | Reduced | Increased |

| Caspase-3 Activity | Increased | Decreased |

| Intracellular Ca²⁺ Release | Increased | Diminished |

Table 2: Effect of this compound on Oxidative Stress Markers [1]

| Parameter | Aβ₂₅₋₃₅ Treatment | This compound (0.25–2 μM) + Aβ₂₅₋₃₅ |

| Reactive Oxygen Species (ROS) Level | Increased | Lowered |

| 8-OHdG Level | Increased | Lowered |

| Glutathione (GSH) Content | Lowered | Increased |

| Glutathione Peroxidase (GPX) Activity | Decreased | Increased |

| Glutathione Reductase (GR) Activity | Decreased | Increased |

| Catalase Activity | Decreased | Increased (at 0.125–2 μM) |

Table 3: Effect of this compound on Inflammatory Markers [1]

| Parameter | Aβ₂₅₋₃₅ Treatment | This compound (0.125–2 μM) + Aβ₂₅₋₃₅ |

| TNF-α Release | Increased | Decreased |

| IL-1β Release | Increased | Decreased |

| IL-6 Release | Increased | Decreased |

| PGE₂ Release | Increased | Decreased |

| NF-κB Binding Activity | Increased (6.8-fold) | Lowered |

Table 4: Effect of this compound on Key Signaling Proteins [1]

| Protein | Aβ₂₅₋₃₅ Treatment | This compound Pretreatment + Aβ₂₅₋₃₅ |

| Phosphorylated NF-κB p65 | Increased | Suppressed (at 0.125–2 μM) |

| Phosphorylated p38 | Increased | Decreased (at 0.25–2 μM) |

| iNOS Protein Production | Upregulated | Decreased (at 0.25–2 μM) |

| RAGE Protein Generation | Upregulated | Lowered (at 0.5–2 μM) |

| Nrf2 Protein Formation | Downregulated | Increased (at 0.5–2 μM) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's neuroprotective effects.

Cell Culture and Differentiation

-

Cell Line: PC12 cells, derived from a rat pheochromocytoma, are used as a model for neuronal cells.[2]

-

Culture Medium: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% calf serum, 5% fetal bovine serum, 100 units/mL penicillin, and 100 units/mL streptomycin.[2]

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO₂ at 37°C.[2]

-

Differentiation: To induce a neuronal phenotype, PC12 cells are treated with 50 ng/mL of Nerve Growth Factor (NGF) and incubated for 5 days.[2]

This compound and Beta-Amyloid Treatment

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and then diluted to the desired concentrations (0.125, 0.25, 0.5, 1, and 2 μM). The final DMSO concentration is kept below 0.5%.[2]

-

Experimental Groups:

-

Treatment Protocol: Differentiated PC12 cells are pretreated with varying concentrations of this compound for 48 hours. Subsequently, the cells are exposed to 20 μM of Aβ₂₅₋₃₅ for 24 hours to induce neurotoxicity.[1][3]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Seeding: Seed differentiated PC12 cells in a 96-well plate.

-

Treatment: Treat the cells with this compound and/or Aβ₂₅₋₃₅ as described above.

-

MTT Addition: After the treatment period, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5% CO₂.

-

Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: After treatment, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

Electrophoresis: Separate the protein samples by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-p38, iNOS, RAGE, Nrf2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

Signaling Pathways and Visualizations

This compound exerts its neuroprotective effects by modulating several key signaling pathways that are dysregulated by beta-amyloid.

Experimental Workflow

The general experimental workflow for investigating the effects of this compound on Aβ-induced neurotoxicity is depicted below.

Caption: Experimental workflow for studying this compound's neuroprotective effects.

This compound's Mechanism of Action Against Aβ-Induced Neurotoxicity

Beta-amyloid triggers a cascade of detrimental events in neuronal cells, including the activation of inflammatory and apoptotic pathways. This compound intervenes at multiple points in these pathways to confer neuroprotection.

Caption: this compound's modulation of Aβ-induced signaling pathways.

Detailed Signaling Cascade

The following diagram provides a more detailed view of the molecular interactions involved in this compound's neuroprotective mechanism. Beta-amyloid binding to the Receptor for Advanced Glycation End Products (RAGE) activates downstream inflammatory pathways like NF-κB and p38 MAPK.[1] This leads to the production of pro-inflammatory mediators and an increase in oxidative stress, culminating in apoptosis. This compound inhibits these pathways and promotes the Nrf2 antioxidant response, thereby protecting the neuron.

References

- 1. Preventive effects of this compound, an active compound of adlay seed, in NGF-differentiated PC12 cells against beta-amyloid25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preventive effects of this compound, an active compound of adlay seed, in NGF-differentiated PC12 cells against beta-amyloid25-35-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

The Chemical Synthesis of 6-Methoxy-2-benzoxazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-benzoxazolinone (MBOA) is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, exhibiting a range of biological activities. This technical guide provides an in-depth overview of the primary chemical synthesis routes for MBOA, with a focus on established methodologies. Detailed experimental protocols for the key synthetic transformations are presented, and quantitative data are summarized for comparative analysis. Additionally, a comprehensive workflow of the synthesis is provided through a visual diagram. This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of MBOA and its derivatives.

Introduction

6-Methoxy-2-benzoxazolinone (MBOA) is a naturally occurring benzoxazolinone found in various plants. Its diverse biological properties, including potential antioxidant and anti-inflammatory effects, have made it a valuable molecule in drug discovery and a key intermediate in the synthesis of more complex bioactive compounds. The efficient and scalable synthesis of MBOA is therefore of critical importance. This guide details the prevalent multi-step synthesis commencing from 3-methoxyphenol, outlining the key reactions and providing procedural details.

Overview of the Primary Synthetic Pathway

The most commonly cited synthetic route to 6-Methoxy-2-benzoxazolinone is a three-step process starting from 3-methoxyphenol. The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for 6-Methoxy-2-benzoxazolinone.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.